molecular formula C12H14N6O4 B5776611 4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide

Cat. No.: B5776611
M. Wt: 306.28 g/mol
InChI Key: XCEMSDJFEQNVIY-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by the formation of the tetrazole ring through the reaction of the corresponding nitrile with sodium azide in the presence of a catalyst such as zinc chloride . The final step involves the coupling of the tetrazole derivative with the benzamide core under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Catalysts such as zinc chloride or iodine.

Major Products

    Reduction: 4-methoxy-3-amino-N-(2-propyltetrazol-5-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex cyclic structures involving the tetrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-3-6-17-15-12(14-16-17)13-11(19)8-4-5-10(22-2)9(7-8)18(20)21/h4-5,7H,3,6H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEMSDJFEQNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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